molecular formula C6H7NO2 B047173 2-Propanone, 1-(5-isoxazolyl)-(9CI) CAS No. 115706-48-4

2-Propanone, 1-(5-isoxazolyl)-(9CI)

Cat. No. B047173
CAS RN: 115706-48-4
M. Wt: 125.13 g/mol
InChI Key: ANTVDRCODKYXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(5-isoxazolyl)-(9CI) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Also known as isoxazole ketone, it is a heterocyclic organic compound that contains a five-membered isoxazole ring and a ketone group.

Scientific Research Applications

Synthesis of New Derivatives

  • New derivatives of 1-isoxazolyl-2-amino-1-ethanol have been synthesized starting from 1-isoxazolylethanones, expanding the range of compounds derived from 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Chiarino et al., 1988).

Application in Semiconductor Manufacturing Process

  • In semiconductor manufacturing, 2-propanol and 2-propanone are used for wafer cleaning. An integrated biodegradation system was developed to remove these compounds from wastewater, highlighting an industrial application of 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Hsu et al., 2009).

Production of Renewable Chemicals and Fuels

  • Fermented isobutanol, which can be transformed from compounds like 2-Propanone, 1-(5-isoxazolyl)-(9CI), is used as a biofuel or for synthesizing other fuels/chemicals (Taylor et al., 2010).

Development of Pharmaceutical Agents

  • Some derivatives of 2-Propanone, 1-(5-isoxazolyl)-(9CI) with appropriate substitutions have shown potential as bronchodilatory agents due to their selectivity towards beta 2 tracheal receptors (Chiarino et al., 1986).

Glycerol Hydrogenolysis

  • 2-Propanone derivatives have been explored in the hydrogenolysis of glycerol to 1,2-propanediol, showcasing a chemical conversion application (Gandarias et al., 2011).

properties

IUPAC Name

1-(1,2-oxazol-5-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-7-9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTVDRCODKYXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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